1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro-
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Overview
Description
1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- is a heterocyclic aromatic organic compound It features a benzimidazole core, which is a fused ring system consisting of a benzene ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- can be synthesized through a multi-step process starting from benzoic acid. The general steps include:
Oxidation: Benzoic acid is oxidized to benzoic anhydride using an oxidizing agent.
Condensation: The benzoic anhydride undergoes condensation with imidazole to form benzimidazole.
Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives .
Scientific Research Applications
1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The specific pathways involved depend on the biological context, but it often affects cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2-Amino-1H-benzimidazole-5-carbonitrile: Similar structure but with an amino group instead of a chlorine atom.
1H-Benzimidazole-5-carbonitrile: Lacks the amino and chloro substituents.
Uniqueness: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- is unique due to the presence of both amino and chloro substituents, which can significantly influence its chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C8H5ClN4 |
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Molecular Weight |
192.60 g/mol |
IUPAC Name |
6-amino-2-chloro-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C8H5ClN4/c9-8-12-6-1-4(3-10)5(11)2-7(6)13-8/h1-2H,11H2,(H,12,13) |
InChI Key |
DEZYIBJKDQAYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=N2)Cl)N)C#N |
Origin of Product |
United States |
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